2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a benzothiazole ring substituted with a nitro group and a sulfanyl group, linked to a pyrrolidinyl ethanone moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could influence how the compound interacts with its targets.
Biochemical Pathways
It’s known that compounds with a pyrrolidine ring can influence biological activity .
Pharmacokinetics
It’s known that the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which could impact the compound’s bioavailability.
Result of Action
It’s known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases , suggesting that it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the nitrobenzothiazole with a thiol compound under basic conditions.
Pyrrolidinyl Ethanone Attachment: The final step involves the reaction of the thioether with a pyrrolidinyl ethanone derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The ethanone moiety can undergo condensation reactions with amines to form imines or with alcohols to form acetals.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Condensation: Amines or alcohols, under acidic or basic conditions.
Major Products
Reduction: Formation of 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone.
Substitution: Formation of various substituted benzothiazole derivatives.
Condensation: Formation of imines or acetals.
Scientific Research Applications
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone
- Ethanone, 2-(6-amino-2-benzothiazolylthio)-1-(4-fluorophenyl)-
- Ethanone,1-(2-naphthalenyl)-2-[(6-nitro-2-benzothiazolyl)thio]-
Uniqueness
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of both a nitro group and a sulfanyl group on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-12(15-5-1-2-6-15)8-20-13-14-10-4-3-9(16(18)19)7-11(10)21-13/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBNIVZGDSVPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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